Fotocaine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fotocaine is a photochromic ion channel blocker.

Applications De Recherche Scientifique

Photochromic Ion Channel Blocker Development

Fotocaine is a photochromic channel blocker derived from the anesthetic fomocaine. It has shown potential in controlling neuronal systems with high spatial and temporal precision. In a study, fotocaine was found to be effectively absorbed by neurons in brain slices, allowing optical control of action potential firing. This research exemplifies the concept of "azologization," where an established drug is converted into a photoswitchable form (Schoenberger et al., 2014).

Photodynamic Diagnosis in Cancer

Fotocaine, also known as Fotolon, has been explored as a photosensitizer in the photodynamic diagnosis of human nasopharyngeal carcinoma. In a study involving a xenograft model, Fotolon was shown to accumulate selectively in tumor tissues, revealing significant potential as a photodiagnostic agent (Ramaswamy et al., 2005).

Photodynamic Therapy in Wound Healing

The application of Fotoditazin, a derivative of fotocaine, has been studied in the context of wound healing. Research demonstrated that various formulations of Fotoditazin, especially when combined with amphiphilic polymers, significantly affect the early stages of wound healing in a rat model. This study highlights the potential of Fotoditazin in enhancing regeneration and suppressing inflammatory responses during wound repair (Rudenko et al., 2014).

Antimicrobial Effects in Photodynamic Therapy

The antimicrobial efficacy of Fotocaine, particularly in its form as Fotosan, has been investigated in laboratory conditions. The study demonstrated that photodynamic therapy using Fotosan exhibits significant antimicrobial effects, particularly against Gram-positive bacteria, suggesting its potential application in endodontic microbial pathology (Kalchinov & Gergova, 2020).

Photodynamic Therapy in Cancer Treatment

Fotolon, related to fotocaine, has been used in photodynamic therapy for treating recurrent angiosarcoma. The therapy demonstrated promising results, showing regression in tumors without significant side-effects. This application indicates the potential of Fotolon in treating cancerous growths (Thong et al., 2007).

Fluorescence Applications

Fotocaine derivatives have been explored in fluorescence-based applications, such as in the development of fluorescent proteins and organic nanocrystals. These applications are crucial in biological imaging and studying fundamental processes in life sciences (Shaner et al., 2005), (Féry-Forgues, 2013).

Propriétés

Numéro CAS |

1612189-10-2 |

|---|---|

Nom du produit |

Fotocaine |

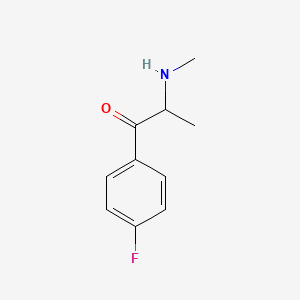

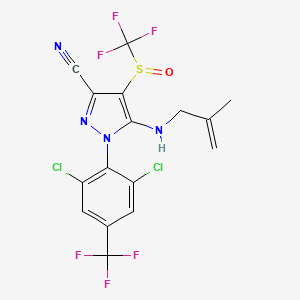

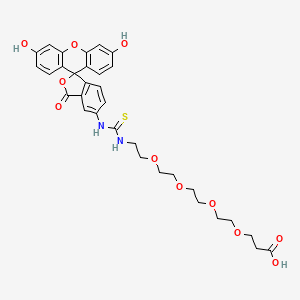

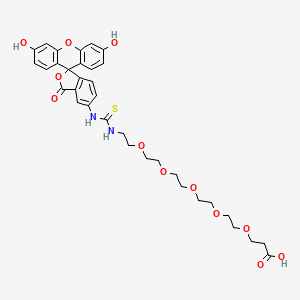

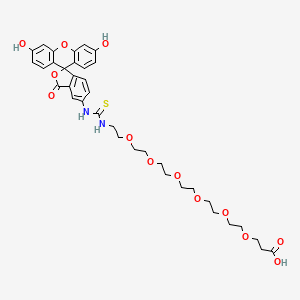

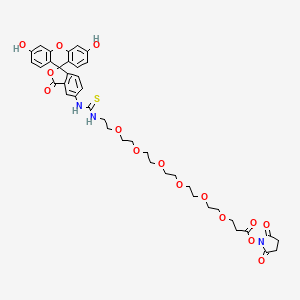

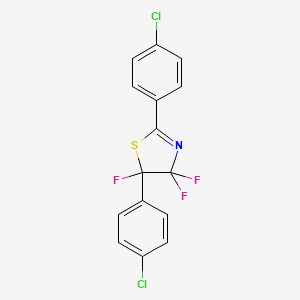

Formule moléculaire |

C19H23N3O |

Poids moléculaire |

309.41 |

Nom IUPAC |

4-[3-[4-(2-Phenyldiazenyl)phenyl]propyl]-morpholine |

InChI |

InChI=1S/C19H23N3O/c1-2-6-18(7-3-1)20-21-19-10-8-17(9-11-19)5-4-12-22-13-15-23-16-14-22/h1-3,6-11H,4-5,12-16H2/b21-20+ |

Clé InChI |

NDADKOVXAJKACJ-QZQOTICOSA-N |

SMILES |

N1(CCCC2=CC=C(/N=N/C3=CC=CC=C3)C=C2)CCOCC1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Fotocaine; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.